molecular formula C19H23N5O B12035355 2-(4-Benzyl-1-piperazinyl)-N'-(3-pyridinylmethylene)acetohydrazide

2-(4-Benzyl-1-piperazinyl)-N'-(3-pyridinylmethylene)acetohydrazide

Cat. No.: B12035355
M. Wt: 337.4 g/mol
InChI Key: VLFVPLQEFQAYSK-KGENOOAVSA-N
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Description

2-(4-Benzyl-1-piperazinyl)-N’-(3-pyridinylmethylene)acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzyl group and a pyridinylmethylene group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzyl-1-piperazinyl)-N’-(3-pyridinylmethylene)acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Formation of the Hydrazide: The benzylated piperazine is reacted with acetohydrazide to form the intermediate compound.

    Pyridinylmethylene Substitution: Finally, the intermediate is reacted with pyridine-3-carbaldehyde to introduce the pyridinylmethylene group, resulting in the formation of 2-(4-Benzyl-1-piperazinyl)-N’-(3-pyridinylmethylene)acetohydrazide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzyl-1-piperazinyl)-N’-(3-pyridinylmethylene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or pyridinylmethylene groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted piperazine or pyridinylmethylene derivatives.

Scientific Research Applications

2-(4-Benzyl-1-piperazinyl)-N’-(3-pyridinylmethylene)acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Benzyl-1-piperazinyl)-N’-(3-pyridinylmethylene)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The piperazine ring and pyridinylmethylene group play crucial roles in its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Benzyl-1-piperazinyl)-3-pyridinylmethanone
  • 3-(4-Methyl-1-piperazinylmethyl)benzeneboronic acid pinacol ester

Uniqueness

2-(4-Benzyl-1-piperazinyl)-N’-(3-pyridinylmethylene)acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H23N5O

Molecular Weight

337.4 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide

InChI

InChI=1S/C19H23N5O/c25-19(22-21-14-18-7-4-8-20-13-18)16-24-11-9-23(10-12-24)15-17-5-2-1-3-6-17/h1-8,13-14H,9-12,15-16H2,(H,22,25)/b21-14+

InChI Key

VLFVPLQEFQAYSK-KGENOOAVSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C/C3=CN=CC=C3

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=CN=CC=C3

solubility

>50.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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